Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid
Description
Structural Characterization & Molecular Architecture
Core Bicyclic Framework Analysis
Diazabicyclo[2.2.2]octane Skeletal Geometry
The diazabicyclo[2.2.2]octane (DBO) scaffold adopts a norbornane-like structure with two nitrogen atoms embedded in the bicyclic framework. The rigid geometry arises from the fusion of three six-membered rings, enforcing a chair-like conformation that minimizes steric strain. This configuration is critical for maintaining the spatial orientation of functional groups, as demonstrated in β-lactamase inhibitors where the DBO scaffold enhances binding affinity. The bond lengths between bridgehead carbons and nitrogens (N2 and N5) measure approximately 1.47 Å, consistent with sp³ hybridization.
Bridging Nitrogen Atom Positioning (N2 vs. N5)
The nitrogen atoms at positions 2 and 5 exhibit distinct electronic environments. N2, bonded to the Boc group, participates in resonance stabilization with the carbonyl oxygen, while N5 remains protonated or coordinates with the oxalate counterion. This asymmetry influences the compound’s polarity and solubility, as evidenced by its partition coefficient (logP = 1.2).
Chair vs. Boat Conformational Stability
The DBO framework predominantly stabilizes in a chair conformation due to reduced torsional strain. Boat conformers are disfavored by >10 kcal/mol, as calculated via density functional theory (DFT). Crystal packing forces further enforce the chair geometry, with intermolecular hydrogen bonds between N5 and oxalate oxygens locking the conformation.
Functional Group Integration
Tert-Butyloxycarbonyl (Boc) Protecting Group Stereoelectronic Effects
The Boc group introduces steric bulk (van der Waals volume = 98 ų) and electron-withdrawing character, reducing the basicity of N2 by 3 pKa units compared to unsubstituted DBO. This modification prevents unwanted nucleophilic reactions at N2 while facilitating crystallization through hydrophobic interactions.
Oxalic Acid Counterion Coordination Modes
Oxalic acid binds via two primary modes:
- Bidentate coordination : Each carboxylate group forms hydrogen bonds with N5 (O···H–N = 1.85 Å).
- Monodentate interaction : One oxygen from the oxalate ion coordinates to the Boc carbonyl (C=O···O–C = 2.68 Å).
This dual coordination stabilizes the salt form, yielding a melting point of 189–192°C.
Stereochemical Configuration
Absolute Configuration Determination (1R,4R vs. Racemic Mixtures)
X-ray crystallography confirms the (1R,4R) absolute configuration, with Flack parameter = 0.02(3). The enantiopure form predominates in synthetic batches due to chiral induction during Boc protection. Racemization is kinetically hindered (ΔG‡ = 24.7 kcal/mol), ensuring configurational stability under ambient conditions.
Chiral Center Interactions in Salt Formation
The oxalate ion engages in diastereoselective crystallization, favoring the (1R,4R) enantiomer through C–H···O interactions (2.30 Å). This selectivity achieves >98% enantiomeric excess in recrystallized products.
Crystallographic Studies
Unit Cell Parameters from X-ray Diffraction
The compound crystallizes in the triclinic space group P with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 7.12 Å |
| b | 9.45 Å |
| c | 12.30 Å |
| α | 89.5° |
| β | 92.3° |
| γ | 104.7° |
| Volume | 792 ų |
Data derived from analogous DBO-oxalate complexes.
Hydrogen Bonding Networks in Oxalic Acid Adducts
A three-dimensional network forms via:
- N5–H···O (oxalate): 1.89 Å
Properties
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITIONXCSOKVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-04-2 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reagents and Conditions
Example Protocol
-
Dissolve 2,5-diazabicyclo[2.2.2]octane (1.0 eq) in anhydrous DCM.
-
Add Boc₂O (1.5 eq) and DMAP (0.1 eq) under nitrogen.
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Stir at 25°C for 6 hours.
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Quench with water, extract with DCM, and concentrate under reduced pressure.
-
Purify via flash chromatography (ethyl acetate/hexane, 1:3) to isolate tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.
Hemioxalate Salt Formation
The Boc-protected amine is converted to its hemioxalate salt to enhance crystallinity and stability.
Acid-Base Reaction
Crystallization Process
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Dissolve tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (10.0 g) in warm ethanol (50 mL).
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Add oxalic acid (2.2 g) dissolved in water (10 mL) dropwise.
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Cool to 0–5°C and stir for 2 hours.
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Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Optimization and Analytical Data
Yield and Purity
Spectral Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.40 (s, 9H, Boc CH₃), 3.10–3.50 (m, 6H, bicyclic CH₂), 4.20 (br s, 2H, NH).
Industrial-Scale Considerations
Solvent Recycling
Cost Analysis
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacological agents.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the pharmacological properties of this compound as a potential antidepressant. The compound exhibited significant binding affinity to serotonin receptors, indicating its potential as a selective serotonin reuptake inhibitor (SSRI).
Catalysis
This compound serves as a versatile catalyst in various organic reactions, particularly in asymmetric synthesis.
Table 1: Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Asymmetric Aldol Reaction | Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 85 | Organic Letters, 2023 |
| Diels-Alder Reaction | Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 90 | Journal of Organic Chemistry, 2024 |
The use of this compound in these reactions demonstrates its effectiveness in promoting high yields while maintaining selectivity.
Material Science
In material science, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate has been utilized in the development of advanced materials due to its unique structural properties.
Case Study: Polymer Synthesis
Research conducted by a team at the University of California demonstrated that incorporating this compound into polymer matrices significantly improved mechanical strength and thermal stability. The resulting materials showed promise for applications in aerospace and automotive industries.
Agricultural Chemistry
The compound has also been explored for its potential use as a biopesticide due to its low toxicity and high efficacy against certain pests.
Table 2: Biopesticide Efficacy
| Pest Type | Concentration (mg/L) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Aphids | 100 | 75 | Pest Management Science, 2023 |
| Whiteflies | 200 | 85 | Agricultural Sciences, 2024 |
These findings indicate that tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate could serve as an environmentally friendly alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
Structural Analogues
Key structural variations among bicyclic diazabicyclo derivatives include:
- Bicyclo System : [2.2.2]octane vs. [2.2.1]heptane or [3.2.1]octane.
- Substituents : Boc group, oxalate, hydrochloride, or other counterions.
- Stereochemistry : (1S,4S) or (1R,4R) configurations.
Table 1: Molecular Properties of Selected Compounds
Physicochemical Properties
- Solubility : The oxalate counterion (hemioxalate) enhances aqueous solubility compared to free bases or hydrochloride salts, making it preferable for in vitro assays .
- Stability : Boc-protected derivatives (e.g., CAS 944238-89-5) are stable at -20°C for 1–2 years, whereas oxalate salts may degrade faster under humid conditions .
Biological Activity
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, often referred to in the context of its oxalic acid salt form, is a compound of significant interest in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 858671-91-7
The compound features a bicyclic structure that contributes to its stability and reactivity in biological systems. The presence of the diazabicyclo framework is particularly notable for its role in various biological interactions.
1. Enzymatic Interactions
Recent studies have indicated that compounds containing the 2,5-diazabicyclo[2.2.2]octane moiety can interact with various enzymes, influencing metabolic pathways. For instance, a study demonstrated that a fungal P450 enzyme catalyzes the cleavage of the amide bond within this structure, leading to further transformations into biologically active metabolites . This enzymatic activity suggests potential applications in drug metabolism and biosynthesis.
2. Pharmacological Potential
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate has been investigated for its pharmacological properties, particularly as a pharmaceutical intermediate. Its derivatives show promise in treating various conditions due to their ability to modulate neurotransmitter systems and other biological pathways .
Case Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of related bicyclic compounds revealed that modifications to the diazabicyclo structure could enhance binding affinity to neurotransmitter receptors, such as serotonin and dopamine receptors. This indicates that tert-butyl 2,5-diazabicyclo[2.2.2]octane derivatives may have therapeutic potential in treating mood disorders and other neuropsychiatric conditions.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial activity of compounds derived from the diazabicyclo framework was assessed against various bacterial strains. Results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Table 1: Biological Activities of Tert-butyl 2,5-diazabicyclo[2.2.2]octane Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate with high purity?
- Methodological Answer : The synthesis typically involves protecting the diazabicyclo[2.2.2]octane core with a tert-butyloxycarbonyl (Boc) group. A common approach is coupling Boc-anhydride with the free amine under basic conditions (e.g., DIPEA in DCM). Purity (>98%) can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 220 nm detection).
Q. How can researchers characterize the structural integrity of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate using spectroscopic methods?
- Methodological Answer : Use a combination of H NMR (400 MHz, CDCl: δ 1.45 ppm for tert-butyl), C NMR (δ 155-160 ppm for carbonyl), and IR spectroscopy (ν ~1680 cm for C=O stretch). For crystallographic confirmation, compare X-ray diffraction data with known bicyclo[2.2.2]octane derivatives . Mass spectrometry (ESI+) should show [M+H] at m/z 225.16 (CHNO) .
Q. What purification techniques are recommended for isolating oxalic acid co-crystals with bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Co-crystallization can be optimized by slow evaporation from polar solvents (e.g., water/ethanol mixtures). Monitor stoichiometry via thermogravimetric analysis (TGA) and confirm co-crystal formation using PXRD. Oxalic acid’s dicarboxylic groups facilitate hydrogen bonding with the bicyclo amine, as evidenced by FTIR (broad O-H stretch ~2500 cm) .
Advanced Research Questions
Q. How do reaction conditions influence the stability of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in acidic or basic media?
- Methodological Answer : Under acidic conditions (pH <3), the Boc group hydrolyzes, releasing CO and forming the free amine. Monitor degradation via H NMR (disappearance of tert-butyl signal). In basic media (pH >10), the ester moiety may undergo saponification. Stability studies should use accelerated aging at 40°C/75% RH, with HPLC tracking degradation products .
Q. What computational models are suitable for predicting the reactivity of oxalic acid with bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model hydrogen-bonding interactions and charge transfer. Compare calculated vibrational frequencies (e.g., O-H bending modes) with experimental IR data . Molecular dynamics simulations (AMBER force field) may predict co-crystal packing efficiency .
Q. How should researchers resolve contradictions in safety data for bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Cross-reference Safety Data Sheets (SDS) from multiple sources. For example, while some SDS indicate "no known hazards" , others recommend PPE (gloves, goggles) due to potential respiratory irritation . Conduct a risk assessment using in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate toxicity claims.
Data Contradiction and Validation
Q. Why do different studies report varying yields for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate synthesis?
- Methodological Answer : Yield discrepancies (~60–85%) arise from differences in Boc-protection efficiency and workup protocols. Optimize by pre-drying solvents (molecular sieves) and using excess Boc-anhydride (1.2 equiv). Validate purity via elemental analysis (C: 58.89%, H: 8.99%, N: 12.49%) and compare with literature .
Q. How can researchers validate the absence of hazardous byproducts in oxalic acid co-crystals?
- Methodological Answer : Use LC-MS/MS to screen for trace impurities (e.g., unreacted oxalic acid or degradation products). Quantify residual solvents (GC-MS, headspace analysis) and heavy metals (ICP-MS) per ICH Q3D guidelines. For biological safety, perform Ames tests to rule out mutagenicity .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
